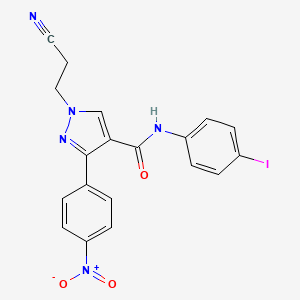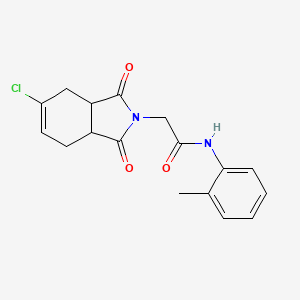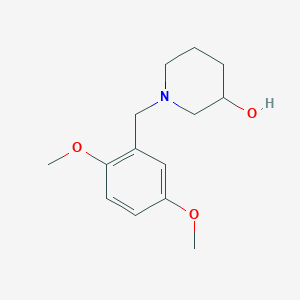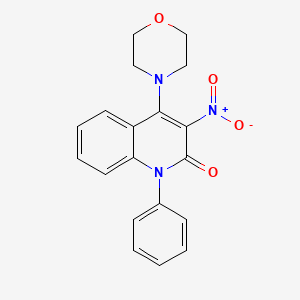![molecular formula C21H33NO5 B5009988 1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5009988.png)
1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate is a synthetic compound that belongs to the family of piperidine derivatives. It is commonly referred to as A-796260 or A-260. This compound has gained significant attention from the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic properties and has been evaluated for its use in the treatment of chronic pain. Additionally, this compound has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms. It has also been evaluated for its potential use in the treatment of depression and anxiety.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate is not fully understood. However, it is believed to act on the central nervous system by binding to the mu-opioid receptor. This binding results in the inhibition of pain signals and the release of dopamine, which produces a feeling of euphoria.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to produce analgesia, reduce anxiety, and produce a feeling of euphoria. Additionally, this compound has been shown to have sedative effects and can cause respiratory depression at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a valuable tool for studying the opioid system and its role in pain modulation and addiction. However, the use of this compound in lab experiments is limited by its potential for abuse and the risk of respiratory depression at high doses.
Direcciones Futuras
There are several future directions for the study of 1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate. One area of interest is the development of new compounds that have similar analgesic properties but with reduced potential for abuse and respiratory depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of chronic pain, addiction, and mental health disorders. Finally, the safety and efficacy of this compound need to be evaluated in clinical trials to determine its potential for use in human medicine.
Métodos De Síntesis
The synthesis of 1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine oxalate involves several steps. The first step involves the reaction of 4-isopropylphenol with 1,4-dibromobutane in the presence of potassium carbonate. The resulting product is then reacted with 4-methylpiperidine in the presence of sodium hydride to obtain the final product, 1-[4-(4-isopropylphenoxy)butyl]-4-methylpiperidine. The oxalate salt of this compound is obtained by reacting the piperidine derivative with oxalic acid.
Propiedades
IUPAC Name |
4-methyl-1-[4-(4-propan-2-ylphenoxy)butyl]piperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.C2H2O4/c1-16(2)18-6-8-19(9-7-18)21-15-5-4-12-20-13-10-17(3)11-14-20;3-1(4)2(5)6/h6-9,16-17H,4-5,10-15H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYZJLWYGRYOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=C(C=C2)C(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009915.png)

![2-benzyl-7-methyl-3-(1-naphthyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5009931.png)
![1'-acetyl-1,3-dihydrospiro[benzimidazole-2,3'-indol]-2'(1'H)-one](/img/structure/B5009942.png)



![N-(3-isopropoxypropyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5009992.png)
![1,4-bis[(4-fluoro-3-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B5010000.png)

![7-[(3-ethoxy-2-hydroxyphenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5010010.png)
![1-[4-(4-iodophenoxy)butyl]piperidine](/img/structure/B5010015.png)

![benzyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5010019.png)